2-(4-Methoxy-3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate
CAS No.:
Cat. No.: VC16174882
Molecular Formula: C26H19BrN2O6
Molecular Weight: 535.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H19BrN2O6 |
|---|---|
| Molecular Weight | 535.3 g/mol |
| IUPAC Name | [2-(4-methoxy-3-nitrophenyl)-2-oxoethyl] 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate |
| Standard InChI | InChI=1S/C26H19BrN2O6/c1-15-3-9-21-19(11-15)20(13-22(28-21)16-4-7-18(27)8-5-16)26(31)35-14-24(30)17-6-10-25(34-2)23(12-17)29(32)33/h3-13H,14H2,1-2H3 |
| Standard InChI Key | QWRKUWAOFBARPE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)N=C(C=C2C(=O)OCC(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-])C4=CC=C(C=C4)Br |
Introduction
The compound 2-(4-Methoxy-3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate is a complex organic molecule belonging to the class of quinoline derivatives. This compound is characterized by its multifunctional groups, including nitro, methoxy, and bromophenyl moieties, which contribute to its chemical reactivity and potential applications in pharmaceutical and material sciences.
Structural Features
The molecular formula for this compound is C25H16BrN2O5, with a molecular weight of approximately 523.31 g/mol. The structure comprises:
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A quinoline core functionalized with a methyl group at position 6.
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A carboxylate ester linkage connecting the quinoline ring to a phenyl group substituted with bromine.
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A ketone functional group attached to a nitrophenyl ring substituted with a methoxy group.
The presence of these functional groups suggests the compound's potential for diverse chemical interactions, such as hydrogen bonding, π-π stacking, and halogen bonding.
Synthesis Pathway
While specific synthetic procedures for this compound are not detailed in the available data, similar compounds are often synthesized through multi-step organic reactions involving:
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Functionalization of the quinoline core via Friedländer synthesis.
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Coupling reactions (e.g., esterification) to introduce the carboxylate group.
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Electrophilic substitution to incorporate bromine and nitro functionalities.
Potential Applications
This compound's structural features make it a candidate for applications in:
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Pharmaceutical Development:
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Quinoline derivatives are known for their bioactivity, including antimicrobial, antimalarial, and anticancer properties.
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The nitro group may enhance electron-withdrawing effects, influencing biological interactions.
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Material Science:
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The bromophenyl moiety could enable further functionalization for use in organic electronics or as precursors for polymers.
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Comparative Analysis with Similar Compounds
To better understand its significance, the compound can be compared with structurally related molecules:
| Property/Feature | Target Compound | Related Compound (e.g., 2-(4-Nitrophenyl)...) |
|---|---|---|
| Molecular Formula | C25H16BrN2O5 | C24H14BrClN2O5 |
| Functional Groups | Methoxy, Nitro, Bromophenyl | Nitro, Bromophenyl, Chloro |
| Applications | Pharmaceutical, Material Science | Pharmaceutical |
| Molecular Weight (g/mol) | ~523.31 | ~509.74 |
Research Implications
The compound's unique combination of functional groups makes it an attractive subject for:
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Medicinal Chemistry Studies: Investigating its role as a potential drug lead or intermediate.
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Catalysis Research: Exploring its utility as a ligand in metal-catalyzed reactions due to the electron-donating methoxy group and electron-withdrawing nitro group.
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